Target Engagement Profile Differentiation from the 2‑Amino Regioisomer
The 2‑amino regioisomer 5‑(2,4‑dichlorophenyl)‑7‑(furan‑2‑yl)‑4,5,6,7‑tetrahydro[1,2,4]triazolo[1,5‑a]pyrimidin‑2‑amine (BDBM31690) was tested against human Hsp70 and exhibited an IC₅₀ of 100 µM, indicating very weak inhibition [1]. In contrast, SEA predictions for the target compound (ZINC23177367) suggest potential interactions with TYK2 kinase (P‑value 15), the ion channel KCNMA1 (P‑value 24), and coagulation factor X (P‑value 33), none of which are shared with the 2‑amino analog's known activity profile [2]. The absence of the 2‑amino group in the target compound abolishes Hsp70 binding while potentially enabling a distinct polypharmacology, though experimental confirmation is lacking.
| Evidence Dimension | In vitro target inhibition vs. predicted target spectrum |
|---|---|
| Target Compound Data | No experimental Hsp70 inhibition; SEA predictions: TYK2 P=15, KCNMA1 P=24, F10 P=33 |
| Comparator Or Baseline | 2‑Amino regioisomer (BDBM31690): Hsp70 IC₅₀ = 100 µM; no SEA data available |
| Quantified Difference | Qualitative shift from weak Hsp70 inhibition to predicted kinase/ion channel engagement |
| Conditions | Hsp70: in vitro biochemical assay; SEA: ChEMBL20 similarity ensemble approach |
Why This Matters
This indicates that the target compound and its 2‑amino analog are not functionally interchangeable, justifying selection based on desired target profile.
- [1] BindingDB. BDBM31690: 5-(2,4-dichlorophenyl)-7-(furan-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine. Accessed 2026-05-10. View Source
- [2] ZINC Database. ZINC000023177367. Accessed 2026-05-10. View Source
